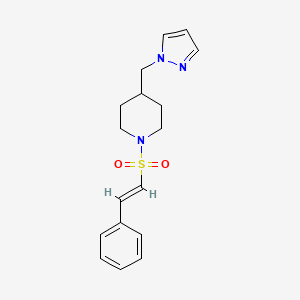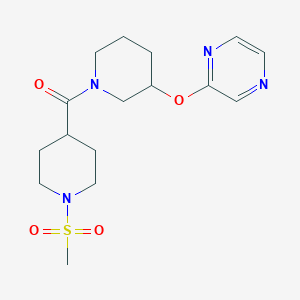
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. MPMP is a small molecule that has been shown to have potential applications in the fields of neuroscience and pharmacology.
科学的研究の応用
Metabolism and Drug Interaction Studies
Research involving compounds with complex structures such as "(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone" often focuses on understanding their metabolism and interactions within biological systems. For instance, studies on metabolism and disposition of novel therapeutic agents help identify metabolic pathways, potential drug interactions, and elimination routes, which are crucial for drug development and safety assessments (Liu et al., 2017).
Toxicology and Safety Evaluation
Compounds with similar functionalities are subject to toxicological evaluations to understand their safety profile. For example, the investigation of perfluorinated compounds (PFCs) in human samples across different populations provides valuable information on environmental exposure, potential health risks, and the need for regulatory actions (Calafat et al., 2007).
Pharmacological Applications
Research into specific receptor antagonists and their effects on learning and memory provides insights into the pharmacological applications of novel compounds. For instance, studies on the effects of mGlu receptor antagonists on negatively reinforced learning could be relevant for understanding how structurally similar compounds might interact with neurotransmitter systems to modulate behavior and cognitive functions (Gravius et al., 2005).
Environmental Impact and Exposure Assessment
Investigating the presence and impact of chemical compounds in the environment and their bioaccumulation in humans is another important research application. Studies on the occurrence of toxic chemicals in dairy products, for example, help assess human exposure levels and potential health risks, guiding public health policies and consumer safety measures (Xing et al., 2016).
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-9-4-13(5-10-20)16(21)19-8-2-3-14(12-19)24-15-11-17-6-7-18-15/h6-7,11,13-14H,2-5,8-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRJQMKLPYHQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
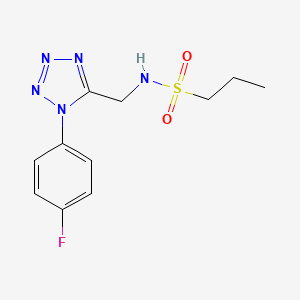
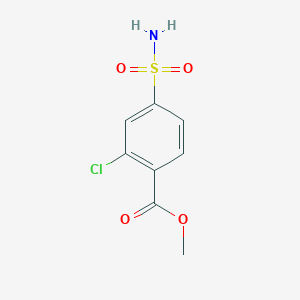
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)

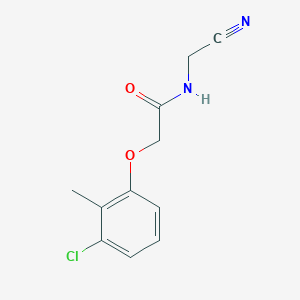
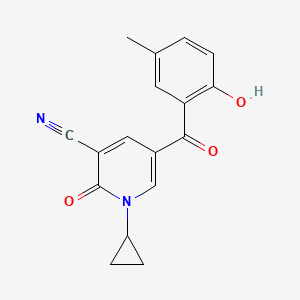
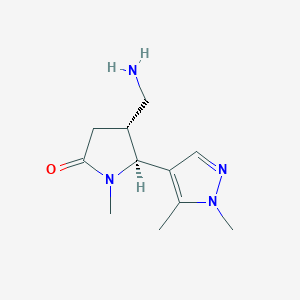
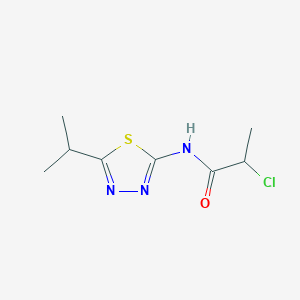



![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)
